molecular formula C30H49N5O6 B015016 Nbd-ceramide CAS No. 94885-02-6

Nbd-ceramide

Cat. No. B015016
CAS RN: 94885-02-6
M. Wt: 575.7 g/mol
InChI Key: HZIRBXILQRLFIK-VPZZKNKNSA-N
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Description

Synthesis Analysis

The synthesis of Nbd-ceramide and related compounds involves complex organic synthesis techniques. A noteworthy approach is the asymmetric transfer hydrogenation with a bifunctional oxo-tethered ruthenium catalyst in flow for the synthesis of optically active ceramide derivatives (Taichiro Touge et al., 2018). This method highlights the efficiency and scalability of producing ceramide compounds without the need for expensive reagents or intermediate isolation.

Molecular Structure Analysis

The molecular structure of ceramides, including Nbd-ceramides, is characterized by the presence of a sphingosine base linked to a fatty acid via an amide bond. Electrospray ionization with higher-energy collision dissociation tandem mass spectrometry has been employed for the characterization of ceramides, revealing detailed structural information about the fatty acyl chain and the long chain base (LCB) modifications (F. Hsu, 2021).

Chemical Reactions and Properties

Ceramides undergo a variety of chemical reactions that are critical for their biological function. These include the enzymatic conversion of dihydroceramide to ceramide, a process involving the introduction of a 4,5-trans-double bond of sphingosine, which has been demonstrated in vitro (C. Michel et al., 1997).

Physical Properties Analysis

Ceramides, including fluorescently labeled variants like Nbd-ceramide, exhibit distinct physical properties when incorporated into lipid bilayers. These properties include high hydrophobicity, the ability to increase molecular order and rigidity in membranes, and the facilitation of lateral phase separation and domain formation in phospholipid bilayers. The unique physical characteristics of ceramides contribute to their critical roles in cell membrane structure and function (A. Alonso & F. Goñi, 2018).

Chemical Properties Analysis

The chemical properties of ceramides are central to their biological activity. These properties include the ability to participate in signaling pathways, contribute to the formation of lipid rafts, and regulate cell growth and apoptosis. Ceramides' roles in these processes are often mediated through their specific interactions with other lipids and proteins within the cell. The synthesis and degradation of ceramides, facilitated by ceramide synthases and other enzymes, are tightly regulated, reflecting the importance of ceramides' chemical properties in cellular homeostasis and signaling (Michal Levy & A. Futerman, 2010).

Scientific Research Applications

  • Golgi Apparatus Studies : NBD-ceramide, specifically C6-NBD-ceramide, is a valuable tool for studying the Golgi apparatus in cells. It helps in correlating the metabolism of sphingolipids with their intracellular distribution and translocation in Chinese hamster fibroblasts (Lipsky & Pagano, 1983). It is also used for studying the Golgi apparatus of animal cells and its metabolites, which enables the study of the plasma membrane and Golgi apparatus (Pagano, 1989).

  • Intracellular Transport Studies : NBD-ceramide serves as a probe for the intracellular transport of newly synthesized sphingolipids in epithelial cells, aiding in understanding their distribution and function (van Meer et al., 1987).

  • Anti-Chlamydia Drug Development : 1-O-methyl-NBD-ceramide-C16 has shown potential as a lead compound for developing novel anti-Chlamydia drugs, as it effectively inhibits C. trachomatis replication without affecting host cell viability (Banhart et al., 2014).

  • Ceramide Synthase Activity Analysis : NBD-ceramide is useful for analyzing ceramide synthase activity, which is important for understanding its role in cell regulation and human disease pathology (Tidhar et al., 2015).

  • Sphingolipid Metabolism Monitoring : A new probe using NBD-ceramide enables monitoring the metabolism of sphingolipids in living cells (Wang et al., 2018).

  • Cancer Treatment Evaluation : NBD C6-Ceramide can be an efficient delivery system for short-chain C6-Ceramide, potentially enabling in vivo evaluation of new cancer treatments (Chen et al., 2019).

  • Membrane Order Probing : NBD-ceramide can be used for polarized total internal reflection fluorescence microscopy experiments to probe changes in membrane order due to ceramide incorporation (Ramirez et al., 2013).

  • Dermatological Applications : NBD-ceramide enhances differentiation and innate immunity in human keratinocytes, improving skin barrier function (Shin et al., 2022).

  • Enzymatic Activity Determination : It is useful for simultaneous determination of enzymatic activities related to ceramide metabolism in cells (Tada et al., 2010).

  • Infectious Disease Research : NBD-ceramide has been used to label infected red cell surfaces and intracellular parasite membranes in studies involving Plasmodium falciparum (Haldar et al., 1991).

  • Neurological Studies : Research suggests that ceramide generation is upstream of NFkappaB activation, cell cycle reentry, and caspase activation in neuronal death pathways (Gill & Windebank, 2001).

  • Hyperthermia Treatment in Solid Tumors : NBD-ceramide, a cell-permeable analog of ceramide, has potential therapeutic utility in treating solid tumors with hyperthermia (Stover et al., 2008).

  • Parasitology : NBD-ceramide is used to label the surface membrane of Schistosoma mansoni and follow label distribution within the parasite (Moffat & Kusel, 1992).

  • Skin Lipid Supplementation : Topical supplementation with NBD-ceramide may help control ceramide deficiency in skin diseases like atopic dermatitis or psoriasis (Novotný et al., 2009).

  • Ceramidase Assays : C12-NBD-ceramide provides a specific and sensitive assay for alkaline and neutral ceramidases (Tani et al., 1999).

  • Ceramide Metabolism and Distribution Studies : Fluorescent N-acylsphingosine analogues, including NBD-ceramide, are used for studying ceramide metabolism and intracellular distribution in cultured cells (Pagano & Martin, 1988).

Future Directions

Recent studies suggest that perturbing the physiologic catabolism of sphingomyelin by inhibiting neutral sphingomyelinase reorganizes plasma membrane associated sphingolipids, alters the profile of neuron-generated extracellular vesicles, and promotes neurodegeneration in vitro and in vivo by shifting the balance of pro-survival versus -degenerative extracellular vesicles .

properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H49N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h15,18,20-21,25,27,31,36-37H,2-14,16-17,19,22-23H2,1H3,(H,32,38)/b18-15+/t25-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIRBXILQRLFIK-VPZZKNKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H49N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501334180
Record name N-[(2S,3R,4E)-1,3-Dihydroxy-4-octadecen-2-yl]-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nbd-ceramide

CAS RN

94885-02-6
Record name N-(Nbd-aminohexanoyl)-D-erythro-sphingosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094885026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(2S,3R,4E)-1,3-Dihydroxy-4-octadecen-2-yl]-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(NBD-AMINOHEXANOYL)-D-ERYTHRO-SPHINGOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39ZCU6EB2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,670
Citations
M Tani, N Okino, S Mitsutake, M Ito - The journal of biochemistry, 1999 - academic.oup.com
… -NBD-ceramide. For the alkaline and neutral enzymes, the Fraax and k (Vmax/Km) with C12-NBD-ceramide … In contrast, for the acid enzyme these parameters with C12-NBD-ceramide …
Number of citations: 60 0-academic-oup-com.brum.beds.ac.uk
T Makiyama, H Nakamura, N Nagasaka, H Yamashita… - Traffic, 2015 - Wiley Online Library
… Acetyl-C16-NBD-ceramide appeared to be resistant to metabolic enzymes for ceramide: over 70% of the cellular ceramide was a native compound at 24 h (Figure 6B and D). Bands …
NG Lipsky, RE Pagano - Proceedings of the National …, 1983 - National Acad Sciences
… Here we report that C6-NBD-ceramide is metabolized by cultured fibroblasts to fluorescently labeled sphingomyelin and cerebroside. During this metabolism, the intracellular distri…
Number of citations: 245 www.pnas.org
EJT de Melo, W de Souza - Cell structure and function, 1996 - jstage.jst.go.jp
… grown on 12 mm-diameter glass coverslips were incubated with C6-NBD-Ceramide for 30 min to 5 hours at 37C. Coverslips were then rinsed three to five times with 199mediumand …
Number of citations: 49 www.jstage.jst.go.jp
R Tidhar, K Sims, E Rosenfeld-Gur, W Shaw… - Journal of Lipid …, 2015 - ASBMB
… SPE chromatography is a quick and reliable alternative to TLC, and moreover, there is no degradation of either NBD-sphinganine or NBD-ceramide. We have optimized the assay for …
Number of citations: 26 www.jlr.org
JM Crawford, DW Vinter… - American Journal of …, 1991 - journals.physiology.org
… and were correlated with the metabolism of CG-NBD-ceramide … After plasma membrane uptake of CG-NBDceramide from … that TC modulates the distribution of CG-NBD-ceramide …
NS Voynova, C Vionnet, CS Ejsing… - Biochemical …, 2012 - portlandpress.com
… To see which enzymes were responsible for NBD–ceramide acylation, we took advantage of are1Δare2Δlro1Δ.DGA1, are1Δare2Δdga1Δ.LRO1 and are1Δlro1Δdga1Δ.…
Number of citations: 35 portlandpress.com
M Tani, K Kita, H Komori, T Nakagawa, M Ito - Analytical biochemistry, 1998 - Elsevier
… serum containing 5 μM C6-NBDceramide or C12-NBD-ceramide and incubated at 37C for 1 … C6-NBD-ceramide was released from both samples and thus they were tentatively identified …
HJ Kim, Q Qiao, HD Toop, JC Morris, AS Don - Journal of lipid research, 2012 - ASBMB
… When the amount of NBD-ceramide on the TLC plate dropped below 0.25 pmoles, the %CV increased appreciably (>20%). Note that this limit of detection was determined by running …
Number of citations: 42 www.jlr.org
K Haldar, L Uyetake, N Ghori, HG Elmendorf… - Molecular and …, 1991 - Elsevier
… To examine the intracellular sites of ceramide accumulation glutaraldehyde fixed cells were labeled with C6-NBD-ceramide and subsequently back extracted to remove excess probe. …

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